molecular formula C25H22ClN5O2S B2687441 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 893787-92-3

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2687441
CAS No.: 893787-92-3
M. Wt: 491.99
InChI Key: TWTMFXCKAOSWDO-UHFFFAOYSA-N
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Description

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization with the chloro, dimethylbenzenesulfonyl, and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these mechanisms are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

7-chloro-N-(2,4-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-14-5-9-21(17(4)11-14)27-23-20-13-18(26)7-10-22(20)31-24(28-23)25(29-30-31)34(32,33)19-8-6-15(2)16(3)12-19/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTMFXCKAOSWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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